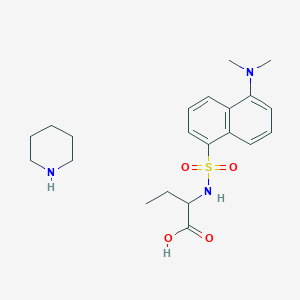

Dansyl-DL-alpha-amino-N-butyric acid piperidinium salt

Description

Historical Development and Nomenclature

Dansyl-DL-alpha-amino-N-butyric acid piperidinium salt emerged in the late 20th century as part of efforts to develop fluorescent probes for amino acid analysis. The term "dansyl" originates from 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride), first synthesized in the 1950s for protein sequencing. The compound’s full systematic name reflects its structural components:

- Dansyl : The fluorescent 5-(dimethylamino)naphthalene-1-sulfonyl group.

- DL-alpha-amino-N-butyric acid : A racemic non-proteinogenic amino acid with a four-carbon side chain.

- Piperidinium salt : The counterion ensuring solubility in polar solvents.

Its CAS registry number (102783-63-1) and synonyms, such as 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid piperidine, are standardized in chemical databases.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₁H₃₁N₃O₄S | |

| Molecular weight | 421.56 g/mol | |

| CAS number | 102783-63-1 |

Chemical Classification and Relationship to Dansyl Derivatives

The compound belongs to the sulfonamide class , characterized by a sulfonyl group bridging the dansyl chromophore and the amino acid backbone. Key structural relationships include:

- Parent compound : Dansyl chloride (CAS 605-65-2), the sulfonating agent responsible for introducing the fluorescent group.

- Analogues : Dansyl-gamma-aminobutyric acid (CID 630681) and dansyl-methionine, which share the dansyl core but differ in amino acid side chains.

- Ionic form : The piperidinium counterion distinguishes it from neutral dansyl amides (e.g., dansylamide) and enhances aqueous solubility.

Dansyl derivatives are classified as environmentally sensitive fluorophores , with emission spectra dependent on solvent polarity.

Structural Significance in Fluorescent Labeling Compounds

The compound’s fluorescence arises from the naphthalene sulfonamide moiety , which exhibits:

- Excitation/emission maxima : ~340 nm (excitation) and ~500 nm (emission).

- Solvatochromism : Emission shifts in response to solvent polarity, enabling microenvironmental probing.

- Stability : Resistance to photobleaching under physiological conditions.

The DL configuration at the alpha-carbon allows interactions with both enantioselective receptors (e.g., β-cyclodextrin) and non-chiral proteins, making it versatile for studying binding kinetics. The piperidinium salt form prevents aggregation in aqueous solutions, critical for HPLC applications.

Properties

IUPAC Name |

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid;piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S.C5H11N/c1-4-13(16(19)20)17-23(21,22)15-10-6-7-11-12(15)8-5-9-14(11)18(2)3;1-2-4-6-5-3-1/h5-10,13,17H,4H2,1-3H3,(H,19,20);6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJSADPAHLBZEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745461 | |

| Record name | 2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}butanoic acid--piperidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102783-63-1 | |

| Record name | 2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}butanoic acid--piperidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Dansylation Reaction

- Starting Material: DL-alpha-amino-N-butyric acid

- Reagent: Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride)

- Base: Typically a mild base such as sodium bicarbonate or sodium carbonate is used to maintain alkaline pH, facilitating nucleophilic substitution.

- Solvent: Organic solvents like acetone, acetonitrile, or aqueous-organic mixtures are employed.

- Reaction Conditions: The reaction is conducted at ambient or slightly elevated temperatures (20–40°C) with stirring for several hours to ensure complete conversion.

- Mechanism: The amino group of DL-alpha-amino-N-butyric acid attacks the sulfonyl chloride group of dansyl chloride, forming a stable sulfonamide bond, yielding Dansyl-DL-alpha-amino-N-butyric acid.

Formation of Piperidinium Salt

- Reagent: Piperidine is added to the crude dansylated product.

- Purpose: Piperidine acts as a base to form the piperidinium salt, improving the compound’s solubility and handling properties.

- Procedure: Piperidine is added dropwise to the reaction mixture under stirring, often at room temperature.

- Isolation: The piperidinium salt precipitates or is extracted and purified by recrystallization or chromatography.

Industrial Scale Considerations

- Optimization: Industrial synthesis optimizes reagent stoichiometry, reaction time, and temperature to maximize yield and purity.

- Purification: Techniques such as recrystallization, preparative HPLC, or column chromatography are used to remove unreacted starting materials and side products.

- Quality Control: Analytical methods including HPLC with fluorescence detection confirm the identity and purity of the final salt.

Reaction Conditions and Parameters Summary Table

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| Dansylation | DL-alpha-amino-N-butyric acid + dansyl chloride + base (NaHCO3/Na2CO3) in acetone or aqueous-organic solvent, 20–40°C, 2–6 hours | Formation of dansylated amino acid | pH control critical for yield |

| Salt Formation | Addition of piperidine, room temperature, stirring | Formation of piperidinium salt | Enhances solubility and stability |

| Purification | Recrystallization or chromatography | Removal of impurities | Ensures high purity for research use |

Supporting Research and Findings

- The dansylation reaction is well-documented for amino acids, with dansyl chloride reacting specifically with primary amines under mild alkaline conditions to form stable sulfonamide derivatives.

- The piperidinium salt form is preferred for its improved water solubility and stability, making it suitable for chromatographic and fluorescence-based applications.

- Research indicates that maintaining pH above 8 during dansylation is critical to prevent hydrolysis of dansyl chloride and to ensure efficient coupling.

- Industrial patents on related amino acid derivatives emphasize enzymatic resolution and chemical derivatization strategies to obtain optically pure or racemic products, which can be adapted for dansyl derivatives.

Analytical Characterization

- HPLC Analysis: Reverse-phase HPLC with fluorescence detection is commonly used to monitor reaction progress and purity of the dansylated product.

- Spectroscopic Data: UV-Vis and fluorescence spectroscopy confirm the presence of the dansyl chromophore.

- Mass Spectrometry: Confirms molecular weight and structural integrity.

Chemical Reactions Analysis

Types of Reactions: Dansyl-DL-alpha-amino-N-butyric acid piperidinium salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols and amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H20N2O4S · C5H11N

- Molecular Weight : 336.41 g/mol

- CAS Number : 77481-12-0

The compound is a derivative of alpha-amino acids and is characterized by its ability to fluoresce, which is crucial for many analytical techniques in research.

Biochemical and Proteomics Research

Dansyl-DL-alpha-amino-N-butyric acid piperidinium salt is extensively utilized in the field of proteomics. Its fluorescent properties allow for the labeling and detection of proteins, facilitating the study of protein interactions and dynamics. The ability to visualize proteins in complex biological systems aids in understanding cellular processes and disease mechanisms .

Fluorescent Probes in Chemistry

In chemistry, this compound serves as a fluorescent probe to study molecular interactions. It can bind to specific targets such as proteins and nucleic acids, emitting fluorescence upon excitation. This property is leveraged to investigate molecular behavior in various chemical processes .

Diagnostic Tools in Medicine

The compound's fluorescence makes it suitable for developing diagnostic tools and imaging agents. Its ability to intercalate with DNA and RNA allows researchers to visualize nucleic acids, which is essential for genetic studies and diagnostics .

Quality Control in Industry

In industrial applications, this compound is employed for quality control of pharmaceuticals and chemical products. Its fluorescent characteristics enable the detection of specific compounds during manufacturing processes .

HPLC Methodology

High-Performance Liquid Chromatography (HPLC) is commonly used to analyze dansyl amino acids, including this compound. The method utilizes specialized columns designed for optimal separation and detection of fluorescent compounds .

| Technique | Description |

|---|---|

| HPLC | Used for analyzing dansyl derivatives; effective for separating amino acids based on their fluorescence properties. |

Case Study 1: Protein Interaction Studies

A study demonstrated the use of this compound as a fluorescent label for proteins in live cells. Researchers were able to track protein localization and interactions in real-time, providing insights into cellular signaling pathways.

Case Study 2: Nucleic Acid Visualization

In another investigation, the compound was employed to visualize DNA sequences within cells. The fluorescence emitted upon binding allowed researchers to map gene expression patterns effectively, contributing to advancements in genetic research.

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. It binds to specific molecular targets, such as proteins and nucleic acids, and emits fluorescence upon excitation. This allows researchers to visualize and study the behavior of these molecules in various biological and chemical processes.

Molecular Targets and Pathways Involved:

Proteins: Dansyl-DL-alpha-amino-N-butyric acid piperidinium salt binds to amino acids in proteins, allowing for fluorescence-based detection.

Nucleic Acids: It can intercalate with DNA and RNA, providing a fluorescent signal for nucleic acid studies.

Comparison with Similar Compounds

Variation in Amino Acid Backbone

The amino acid backbone influences hydrophobicity, fluorescence properties, and biological interactions. Key examples:

Key Findings :

- Chain Length: Longer carbon chains (e.g., norvaline, C₅) increase hydrophobicity, affecting HPLC retention times and membrane permeability .

- Branching vs. Linear: DL-α-amino-n-butyric acid (branched C₄) may exhibit different steric effects compared to linear norvaline (C₅) in receptor binding .

- Chirality : Dansyl-L-alanine (L-configuration) is preferred for studying stereospecific enzyme interactions, unlike the racemic DL-forms .

Variation in Counterions

Counterions impact solubility, crystallinity, and stability:

Research Insights :

- Piperidinium salts generally exhibit better solubility in acetonitrile and methanol, facilitating HPLC analysis .

- Cyclohexylammonium salts may enhance aqueous solubility, making them suitable for biological assays .

Analytical and Functional Comparisons

Chromatographic Behavior

A study by SIELC Technologies compared retention times of dansyl amino acids using a Newcrom R1 column :

- Order of Elution: DL-α-amino-n-butyric acid (shorter chain) < DL-norvaline (longer chain) < dansylsarcosine (bulky N-methyl group).

- Implication : Hydrophobicity increases with chain length and bulky substituents, guiding purification strategies.

Commercial Availability and Pricing

- Dansyl-DL-α-amino-n-butyric acid piperidinium salt: $200/100 mg (Santa Cruz Biotechnology) .

- Dansylsarcosine piperidinium salt : $354/500 mg (Aaron Chemicals) .

Prices reflect synthesis complexity and demand in niche applications like fluorescent tagging.

Critical Notes

Biological Activity

Dansyl-DL-alpha-amino-N-butyric acid piperidinium salt (also known as Dns-Abu) is a compound that has garnered attention due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₂₀N₂O₄S

- Molecular Weight : 336.41 g/mol

- CAS Number : 77481-12-0

- Synonyms : Dns-Abu, N-Dansyl-2-aminobutyric acid

This compound is a derivative of amino acids and is often used in biochemical assays due to its fluorescent properties. The dansyl group allows for the tracking of the compound in biological systems. Its mechanism primarily involves:

- Fluorescent Labeling : The dansyl moiety provides fluorescence, making it useful for tracking in cellular studies.

- Modulation of Amino Acid Metabolism : Research indicates that it may influence the metabolism of other amino acids, particularly in pathological states like sepsis .

1. Sepsis and Amino Acid Correlation

A study focusing on septic patients highlighted the role of alpha-amino-N-butyric acid (ABA) levels in relation to various amino acids. Increased levels of ABA were correlated with elevated concentrations of other amino acids and were indicative of metabolic disturbances associated with sepsis. Specifically, higher ABA levels were linked to worsening organ failure scores .

2. Clinical Significance

Research has shown that the ratio of plasma alpha-amino-N-butyric acid to leucine serves as a potential biomarker for alcoholic liver injury. Elevated ratios were observed in children with metabolic disorders, suggesting that changes in ABA levels can reflect underlying metabolic dysfunctions .

Case Study 1: Sepsis Patients

In a cohort study involving 17 patients with sepsis, plasma levels of ABA were measured alongside other amino acids. The findings indicated a clustering of ABA values within normal ranges but also noted significant elevations in severe cases, correlating with increased total aminoacidemia and lactate levels .

| Parameter | Normal Range | Observed Range in Sepsis |

|---|---|---|

| Plasma ABA (μmol/L) | <41 | Up to 151 |

| Total Amino Acids (μmol/L) | Variable | Increased |

| Lactate (mmol/L) | <2 | Elevated |

Case Study 2: Metabolic Disorders

Another investigation assessed children with various metabolic disorders and found that altered ABA levels could signify specific metabolic defects. The study concluded that monitoring ABA could aid in diagnosing conditions like Reye's syndrome and tyrosinemia .

Research Findings

Recent studies have explored the broader implications of ABA and its derivatives:

- Antioxidant Activity : Compounds similar to Dns-Abu have been shown to enhance antioxidant capacities in plant systems, indicating potential applications in agriculture as stress response enhancers .

- Neuroprotective Effects : Some derivatives are being investigated for their neuroprotective properties, which could have implications for treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What is the role of the dansyl group in this compound, and how can it be leveraged in fluorescence-based assays?

- Methodological Insight : The dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) acts as a fluorophore, enabling applications in fluorescence labeling and Förster resonance energy transfer (FRET) studies. To optimize its use:

- Excitation/Emission : Characterize spectral properties using fluorescence spectrophotometry (λex ~ 340 nm, λem ~ 520 nm).

- Quenching Control : Avoid heavy-atom solvents (e.g., chloroform) to prevent fluorescence quenching.

- Validation : Cross-check purity via HPLC coupled with mass spectrometry (MS) to ensure dansyl integrity .

Q. How can researchers confirm the structural integrity of this compound after synthesis or procurement?

- Methodological Insight :

- Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H and <sup>13</sup>C NMR to verify the presence of the piperidinium cation and dansyl moiety.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify sulfonyl (S=O) stretches at ~1170 cm<sup>−1</sup> and amine (N-H) vibrations.

- Elemental Analysis : Confirm stoichiometric ratios of C, H, N, and S to detect impurities .

Q. What protocols ensure reproducible solubility in aqueous buffers for this hydrophobic compound?

- Methodological Insight :

- Co-Solvent Strategy : Pre-dissolve in DMSO (≤5% v/v) before adding to aqueous buffers.

- pH Adjustment : The piperidinium cation enhances solubility at acidic pH (e.g., pH 4–6). Use citrate or acetate buffers for stabilization.

- Sonication : Apply brief ultrasonic pulses to disrupt aggregates .

Advanced Research Questions

Q. How does the DL-configuration of the alpha-amino-N-butyric acid moiety influence enantioselective interactions in biological systems?

- Methodological Insight :

- Chiral Chromatography : Use a Chiralpak® IG-U column with hexane/isopropanol (90:10) to resolve enantiomers.

- Circular Dichroism (CD) : Compare CD spectra of DL- and L/D-forms to assess conformational differences.

- Biological Assays : Test enantiomers in receptor-binding studies (e.g., GABAA receptors) to quantify stereospecific effects .

Q. What experimental strategies address contradictions in reported solubility data under varying ionic strengths?

- Methodological Insight :

- Systematic Screening : Perform a factorial design experiment varying ionic strength (0–500 mM NaCl), pH (4–8), and temperature (4–37°C).

- Dynamic Light Scattering (DLS) : Monitor aggregation kinetics at different conditions.

- Theoretical Modeling : Apply the Debye-Hückel equation to predict activity coefficients and solubility limits .

Q. How can researchers mechanistically link the compound’s piperidinium salt form to its stability in long-term storage?

- Methodological Insight :

- Accelerated Degradation Studies : Store aliquots at 40°C/75% RH for 1–3 months and analyze degradation products via LC-MS.

- Hydrogen Bonding Analysis : Use X-ray crystallography (as in piperidinium dihydrogenphosphate structures) to identify stabilizing interactions between the cation and counterion.

- Moisture Control : Store in desiccators with silica gel to prevent hydrolysis of the sulfonamide bond .

Q. What advanced techniques resolve batch-to-batch variability in peptide conjugation studies using this compound?

- Methodological Insight :

- Quantitative NMR (qNMR) : Use maleic acid as an internal standard to quantify active dansyl content.

- Peptide Mapping : After conjugation, perform tryptic digest and LC-MS/MS to confirm labeling efficiency.

- Statistical Process Control (SPC) : Implement control charts for critical parameters (e.g., reaction pH, temperature) to minimize variability .

Data Contradiction Analysis Framework

- Case Example : Discrepancies in fluorescence quantum yield (ΦF) across studies.

- Root Cause : Impurities (e.g., unreacted dansyl chloride) or solvent polarity effects.

- Resolution Steps :

Re-measure ΦF using a standardized reference (e.g., quinine sulfate in 0.1 M H2SO4).

Compare results under identical solvent/buffer conditions.

Validate via independent methods (e.g., time-resolved fluorescence) .

Key Safety and Handling Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.